An In-depth Technical Guide to the Synthesis and Characterization of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine, a key derivative of the widely used calcium channel blocker, amlodipine. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a narrative that combines procedural steps with the underlying scientific rationale. The protocols herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound. We will delve into a robust three-step synthetic pathway, followed by a multi-faceted characterization approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. All data and protocols are supported by authoritative references to ensure scientific integrity.
Introduction and Rationale
Amlodipine, a third-generation dihydropyridine calcium antagonist, is a cornerstone in the management of hypertension and angina.[1] Its mechanism of action involves the inhibition of transmembrane calcium ion influx into vascular and cardiac smooth muscles, leading to vasodilation and reduced blood pressure.[1] The modification of amlodipine's primary amino group offers a fertile ground for developing new chemical entities with potentially altered pharmacokinetic profiles, targeted delivery mechanisms, or novel biological activities.
The target molecule, N-(2-((Methylamino)carbonyl)benzoyl) amlodipine, introduces a substituted benzoyl moiety to the primary amine of amlodipine. This modification significantly alters the polarity and hydrogen bonding potential of the side chain, which could influence receptor binding, metabolic stability, and tissue distribution. This guide provides the first principles and practical steps for synthesizing this derivative, beginning from commercially available precursors.
The synthetic strategy is built upon fundamental and reliable organic reactions, ensuring accessibility and reproducibility. The logic flows from the preparation of the acylating agent, N-methylphthalamic acid, to its activation and subsequent coupling with amlodipine.
Synthetic Pathway Overview
The synthesis of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine is accomplished via a three-step sequence. This pathway was designed for efficiency and scalability, utilizing well-understood reactions that are common in medicinal chemistry.
Caption: Overall synthetic workflow from starting materials to the final product.
Detailed Experimental Protocols
Step 1: Synthesis of N-Methylphthalimide
Principle: This reaction is a classic condensation between an acid anhydride and a primary amine to form an imide. The reaction proceeds via an initial nucleophilic attack of the methylamine on a carbonyl carbon of phthalic anhydride, forming an intermediate phthalamic acid, which then undergoes intramolecular cyclization upon heating to yield the stable five-membered imide ring. Using an excess of the amine or removing the water byproduct drives the reaction to completion.[2][3]
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (14.8 g, 0.1 mol).
-
Add an aqueous solution of methylamine (40%, ~10 mL, ~0.12 mol) dropwise to the flask with stirring. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture to reflux (approx. 150-180°C) for 2-3 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the phthalic anhydride spot indicates completion.
-
Cool the reaction mixture to room temperature. The product will solidify.
-
Recrystallize the crude solid from ethanol or water to yield pure N-methylphthalimide as white crystals.[4]
-
Dry the crystals under vacuum. Expected yield: 85-90%.
Step 2: Synthesis of N-Methylphthalamic Acid
Principle: This step involves the base-catalyzed hydrolysis of the cyclic imide, N-methylphthalimide. The hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons of the imide. This leads to the opening of the imide ring to form the sodium salt of N-methylphthalamic acid. Subsequent acidification protonates the carboxylate to yield the desired product. This reaction is essentially the reverse of the cyclization in Step 1.[5][6][7]
Protocol:
-
In a 500 mL beaker, dissolve N-methylphthalimide (16.1 g, 0.1 mol) in a solution of sodium hydroxide (6.0 g, 0.15 mol) in 150 mL of water.
-
Heat the mixture to 80-90°C with stirring for 1 hour. The solution should become clear as the imide hydrolyzes.
-
Cool the solution in an ice bath to below 10°C.
-
Slowly acidify the solution with concentrated hydrochloric acid (HCl) with vigorous stirring until the pH is approximately 2-3.
-
A white precipitate of N-methylphthalamic acid will form.
-
Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.
-
Dry the product in a vacuum oven at 50°C. Expected yield: 90-95%.
Step 3: Synthesis of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine
Principle: This final step is an amide bond formation via the Schotten-Baumann reaction.[8] The carboxylic acid of N-methylphthalamic acid is first activated by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9][10][11] This highly electrophilic intermediate readily reacts with the nucleophilic primary amine of amlodipine. A tertiary amine base, such as triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion.[12][13]
Protocol:
-
Activation of Carboxylic Acid:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend N-methylphthalamic acid (1.79 g, 0.01 mol) in anhydrous dichloromethane (DCM, 50 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Cool the suspension to 0°C in an ice bath.
-
Add oxalyl chloride (1.0 mL, 0.012 mol) or thionyl chloride (0.9 mL, 0.012 mol) dropwise.[14][15]
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours. The solution should become clear as the acyl chloride forms.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude N-(2-((Methylamino)carbonyl)benzoyl) chloride. Use this intermediate immediately in the next step.
-
-
Amide Coupling:
-
In a separate 250 mL flask, dissolve amlodipine free base (4.08 g, 0.01 mol) and triethylamine (2.1 mL, 0.015 mol) in anhydrous DCM (100 mL) under a nitrogen atmosphere.
-
Cool the amlodipine solution to 0°C.
-
Dissolve the crude acyl chloride from the previous step in 20 mL of anhydrous DCM and add it dropwise to the amlodipine solution over 30 minutes.
-
Let the reaction stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC (95:5 DCM:methanol).
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 50 mL of water, 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, using a gradient elution from pure DCM to 98:2 DCM:methanol to afford the pure N-(2-((Methylamino)carbonyl)benzoyl) amlodipine.
-
Characterization of the Final Product
A rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The expected molecular formula is C₂₉H₃₂ClN₃O₇ with a molecular weight of 570.03 g/mol .
Data Presentation Summary
| Technique | Expected Observations for N-(2-((Methylamino)carbonyl)benzoyl) amlodipine |
| ¹H NMR | Combination of amlodipine signals and new signals for the benzoyl moiety and the N-methyl group. Expect downfield shift of amlodipine's -CH₂-NH₂ protons. |
| ¹³C NMR | Appearance of new carbonyl carbons (amide and keto-amide) and aromatic carbons from the benzoyl group. |
| FTIR (cm⁻¹) | Characteristic N-H stretch (amide), C=O stretches (ester, amide), and aromatic C-H stretches. Disappearance of primary amine N-H bends of amlodipine. |
| Mass Spec (ESI+) | [M+H]⁺ ion at m/z 571.2. Fragmentation pattern showing loss of side chains. |
Predicted Spectroscopic Data
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will be the most informative for structural elucidation. By comparing the spectrum to that of the starting amlodipine, the success of the acylation can be confirmed.
-
Amlodipine Moiety Signals: The characteristic signals for the dihydropyridine ring, the chlorophenyl group, and the ester groups of amlodipine should be present.[6][16]
-
~7.1-7.5 ppm (m, 4H, Ar-H of chlorophenyl)
-
~5.3 ppm (s, 1H, C4-H of dihydropyridine)
-
~4.7 ppm (m, 2H, -O-CH₂-CH₂-)
-
~4.1 ppm (q, 2H, -O-CH₂-CH₃)
-
~3.6 ppm (s, 3H, -O-CH₃)
-
~3.5-3.8 ppm (m, 2H, -CH₂-NH-) - Expected to shift downfield due to amide formation.
-
~2.3 ppm (s, 3H, C6-CH₃ of dihydropyridine)
-
~1.2 ppm (t, 3H, -O-CH₂-CH₃)
-
-
New Signals from Acyl Moiety:
-
~7.5-7.9 ppm (m, 4H, Ar-H of benzoyl group)
-
~8.5 ppm (broad s, 1H, -CO-NH-CH₂-) - Amide proton
-
~7.0 ppm (broad q, 1H, -CO-NH-CH₃) - Amide proton
-
~2.9 ppm (d, 3H, -NH-CH₃)
-
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present. The key change will be the replacement of the primary amine stretches of amlodipine with amide stretches.
-
Disappearance of Amlodipine N-H Stretches: The primary amine stretches around 3300-3400 cm⁻¹ will be absent.
-
Appearance of Amide Bands:
-
Other Key Peaks:
-
~2950-3050 cm⁻¹ (C-H stretches, aromatic and aliphatic)
-
~1200-1250 cm⁻¹ (C-O stretch, ester)
-
4.2.3. Mass Spectrometry (MS)
Electrospray Ionization (ESI) in positive mode is ideal for this molecule.
-
Parent Ion: The primary confirmation of successful synthesis is the detection of the protonated molecular ion [M+H]⁺ at m/z 571.2.
-
Fragmentation Pattern: The fragmentation will likely involve the cleavage of the ester and ether linkages on the amlodipine side chain. Key fragments would correspond to the loss of the entire N-benzoyl side chain or parts of it.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) should be used to determine the final purity of the compound.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 237 nm.
-
Purity: The purity should be ≥98% as determined by the peak area percentage.
Caption: Logical flow for the comprehensive characterization of the final product.
Conclusion
This guide has outlined a detailed and robust pathway for the synthesis and characterization of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine. By following the described protocols, researchers can reliably produce this novel derivative with high purity. The causality-driven explanations for each step and the comprehensive characterization workflow provide a solid foundation for further studies involving this compound. The successful application of these methods will enable the exploration of this and other amlodipine derivatives in various fields of drug discovery and development.
References
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- 2. US3029278A - Process for separation of phthalic acids - Google Patents [patents.google.com]
- 3. Synthesis of N-Methylphthalimide and its derivatives_Chemicalbook [chemicalbook.com]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-METHYLANTHRANILIC ACID(119-68-6) 1H NMR spectrum [chemicalbook.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107) [hmdb.ca]
- 10. US3933852A - Process for making N-methyl nitrophthalimides - Google Patents [patents.google.com]
- 11. US3215734A - Process for purification of terephthalic acid - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. 4-Methylphthalic acid(4316-23-8) 1H NMR [m.chemicalbook.com]
- 14. Khan Academy [khanacademy.org]
- 15. N-Methylphthalimide(550-44-7) 1H NMR [m.chemicalbook.com]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0094660) [hmdb.ca]
